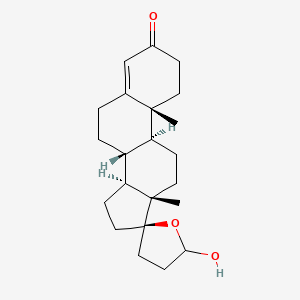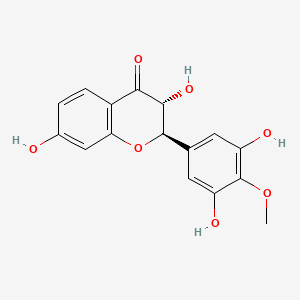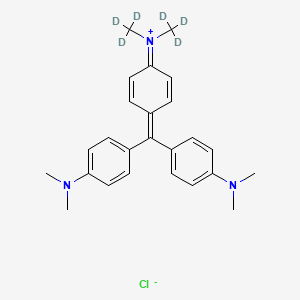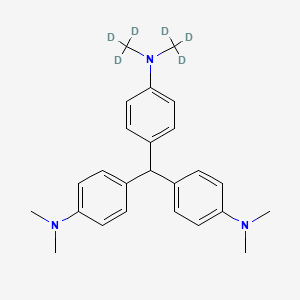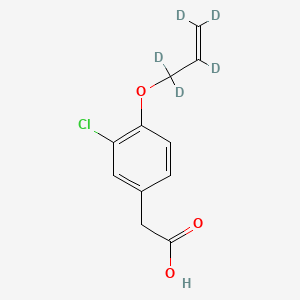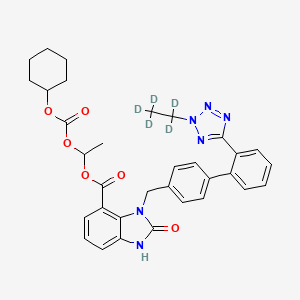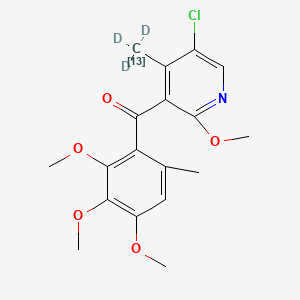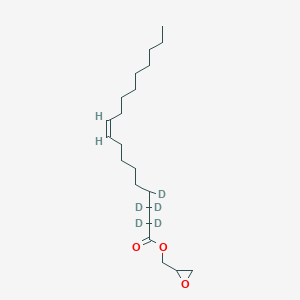
Glycidyl Oleat-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl Oleate-d5 is the deuterium labeled Glycidyl Oleate . It is a stable isotope and is used in various scientific research .
Synthesis Analysis
Glycidyl esters of lauric acid, myristic acid, and fully-deuterated (d31) palmitic acid were synthesized individually using a two-step chemical procedure . An improved method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of glycidyl fatty acid esters in oils was developed .Molecular Structure Analysis
The molecular formula of Glycidyl Oleate-d5 is C21H33D5O3 . The molecular weight is 343.56 .Chemical Reactions Analysis
Glycidyl esters of fatty acids are formed during the refining of vegetable oils and fats . The initial detection of glycidyl esters of fatty acids in vegetable oils was the result of research to investigate the origin of 3-monochloro-1,2-propanediol (3-MCPD) and 3-MCPD esters of fatty acids in these oils .Physical And Chemical Properties Analysis
The chemical formula of Glycidyl Oleate-d5 is C21H33D5O3 and its molecular weight is 343.56 .Wissenschaftliche Forschungsanwendungen
Lebensmittelwissenschaften: Nachweis von Glycidylestern in Speiseölen
Glycidyl Oleat-d5 wird in der Lebensmittelwissenschaft als interner Standard für den Nachweis und die Quantifizierung von Glycidylestern in Speiseölen verwendet . Diese Anwendung ist entscheidend für die Lebensmittelsicherheit und Qualitätskontrolle, da Glycidylester Prozessverunreinigungen sind, die bei hohen Temperaturen während der Ölraffinierung entstehen und mit potenziellen Gesundheitsrisiken in Verbindung gebracht wurden .
Analytische Chemie: Methodenentwicklung in der LC-MS/MS
In der analytischen Chemie dient this compound als stabiler, isotopenmarkierter interner Standard in der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). Es wird verwendet, um Methoden zur Analyse von Glycidylfettsäureestern zu entwickeln und die Genauigkeit und Zuverlässigkeit von Messungen zu verbessern .
Toxikologie: Biomarker für Glycidol-Exposition
Toxikologische Studien verwenden this compound, um die Exposition und die potenziellen Risiken von Glycidol, einer genotoxischen Substanz, zu verstehen. Es dient als Biomarker zur Bewertung der internen Exposition gegenüber Glycidol, insbesondere im Zusammenhang mit der Bewertung der gesundheitlichen Auswirkungen von Glycidylestern, die in Lebensmitteln vorkommen .
Umweltwissenschaften: Polymerforschung
This compound wird in der Umweltwissenschaften verwendet, insbesondere bei der Entwicklung von biologisch abbaubaren Polymeren. Forscher verwenden es, um neuartige Poly(meth)acrylate mit Spitzeneigenschaften zu schaffen, was zur Entwicklung nachhaltiger Materialien beiträgt .
Pharmakologie: Arzneimittelformulierung und -verabreichung
In der Pharmakologie erstreckt sich die Rolle von this compound auf Arzneimittelformulierungen und -verabreichungssysteme. Seine Eigenschaften werden genutzt, um die Verkapselung und Freisetzung von Arzneimitteln zu verbessern und eine gezielte Verabreichung und kontrollierte Freisetzung von Wirkstoffen zu gewährleisten .
Organische Chemie: Synthese funktionalisierter Moleküle
Organische Chemiker verwenden this compound für die Synthese funktionalisierter Moleküle. Es bietet ein vielseitiges Gerüst für verschiedene chemische Umwandlungen und ermöglicht die Herstellung komplexer organischer Verbindungen mit spezifischen gewünschten Eigenschaften .
Wirkmechanismus
Target of Action
Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which glycidyl oleate-d5 belongs, are suspected to be carcinogenic .
Mode of Action
Glycidyl esters, including glycidyl oleate-d5, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .
Biochemical Pathways
Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .
Pharmacokinetics
It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that Glycidyl Oleate-d5 could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.
Result of Action
Glycidyl esters, including glycidyl oleate-d5, are suspected to be carcinogenic . This suggests that exposure to Glycidyl Oleate-d5 could potentially lead to harmful cellular changes and contribute to the development of cancer.
Action Environment
The action of Glycidyl Oleate-d5 can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of Glycidyl Oleate-d5 could be significantly affected by temperature and other processing conditions.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this context
Cellular Effects
Studies on oleic acid, a related compound, have shown that it can have protective effects against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process
Molecular Mechanism
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain stability and degradation characteristics over time
Dosage Effects in Animal Models
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain effects at different dosages
Metabolic Pathways
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain enzymes or cofactors
Transport and Distribution
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain transporters or binding proteins
Subcellular Localization
It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-LRHBODGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

